Cas no 490-15-3 (bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate)
![bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate structure](https://pt.kuujia.com/scimg/cas/490-15-3x500.png)
490-15-3 structure
Nome do Produto:bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
- b-Truxilline
- d-Isoatropylcocaine
- Isococamine
- DTXSID101317835
- BIS((1R,2R,3S,5S)-2-(METHOXYCARBONYL)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL) (1R,2C,3T,4T)-3,4-DIPHENYLCYCLOBUTANE-1,2-DICARBOXYLATE
- COCAINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- .DELTA.-ISOATROPYLCOCAINE
- .beta.-Truxilline
- I(2)-Truxilline
- 490-15-3
- Isococamin
- 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, 1,2-bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, (1R,2S,3R,4S)-
-
- Inchi: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
- Chave InChI: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
- SMILES: COC(=O)C1C2CCC(CC1OC(=O)C1C(C(C1c1ccccc1)c1ccccc1)C(=O)OC1CC3CCC(C1C(=O)OC)N3C)N2C
Propriedades Computadas
- Massa Exacta: 658.32558
- Massa monoisotópica: 658.32541643g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 48
- Contagem de Ligações Rotativas: 12
- Complexidade: 1120
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 12
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 112Ų
- XLogP3: 4.6
Propriedades Experimentais
- Densidade: 1.29
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- Índice de Refracção: 1.611
- PSA: 111.68
bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate Literatura Relacionada
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
490-15-3 (bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate) Produtos relacionados
- 145106-46-3(Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate)
- 1805457-71-9(3-(Difluoromethyl)-5-fluoro-2-methoxy-6-(trifluoromethyl)pyridine)
- 2301837-03-4((1,3,3-Trimethylcyclobutyl)methanesulfonyl fluoride)
- 1396859-32-7(4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine)
- 1872422-43-9(3-(2,2-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine)
- 1854890-94-0(1-Methyl-1H-imidazole-4-sulfinic acid)
- 2229114-79-6(4-{1-(2-methylpropyl)-1H-pyrazol-3-yloxy}piperidine)
- 1806689-77-9(3-(3-Bromo-2-oxopropyl)-2-hydroxymandelic acid)
- 2228064-18-2(rac-(1R,5S)-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohex-3-ene-1-carboxylic acid)
- 2680771-32-6(benzyl N-{4-fluoro-3-(fluorosulfonyl)methylphenyl}carbamate)
Fornecedores recomendados
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

上海贤鼎生物科技有限公司
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
